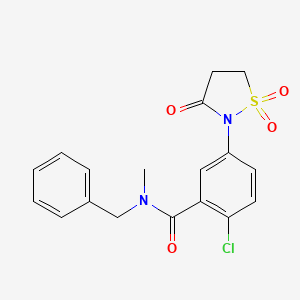

N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-methylbenzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique chemical structure, which makes it a promising candidate for drug development.

Applications De Recherche Scientifique

- N-Benzylbenzamide inhibits the activity of tyrosinase , an enzyme involved in melanin synthesis. By interfering with tyrosinase, this compound may find applications in skin-lightening formulations or treatments for hyperpigmentation .

- Studies have explored the neuroleptic (antipsychotic) activity of benzamides, including N-benzylbenzamide. Researchers investigate the structure-activity relationships to understand how subtle modifications affect pharmacological properties .

- The benzylic position in N-benzylbenzamide is chemically reactive. It undergoes various reactions, including:

- Free Radical Bromination : N-bromosuccinimide (NBS) can selectively brominate the benzylic position, leading to the formation of a benzylic radical. This reaction is useful in synthetic chemistry .

- Nucleophilic Substitution (SN1 and SN2) : Depending on the specific benzylic halide, reactions can proceed via either SN1 or SN2 pathways. Primary benzylic halides typically favor SN2, while secondary and tertiary ones follow SN1 due to resonance-stabilized carbocations .

- Unlike electrophilic aromatic substitution, which occurs on the aromatic ring, the benzylic position is more reactive due to the absence of aromatic stabilization. Thus, N-benzylbenzamide undergoes different types of reactions at this position .

Tyrosinase Inhibition

Neuroleptic Activity and Structure-Activity Relationships

Reactions at the Benzylic Position

Comparison with Electrophilic Aromatic Substitution

Propriétés

IUPAC Name |

N-benzyl-2-chloro-N-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O4S/c1-20(12-13-5-3-2-4-6-13)18(23)15-11-14(7-8-16(15)19)21-17(22)9-10-26(21,24)25/h2-8,11H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASPSZSVUMIBROS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-chloro-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[2-(mesityloxy)ethoxy]ethyl}morpholine](/img/structure/B5066867.png)

![5-[(2,3-dimethylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5066880.png)

![N~1~,N~1~-dimethyl-N~4~-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-1,4-piperidinedicarboxamide trifluoroacetate](/img/structure/B5066895.png)

![N-[3-(dimethylamino)propyl]-N-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B5066903.png)

![4-methoxy-N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5066909.png)

![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5066913.png)

![8-{[3-(4-morpholinylcarbonyl)-5-isoxazolyl]methoxy}quinoline](/img/structure/B5066923.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(4-chloro-2,6-dimethylbenzene)](/img/structure/B5066943.png)

![1,5-dimethyl-4-[(2,4,5,6,7-pentachloro-1-oxo-1H-inden-3-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5066948.png)